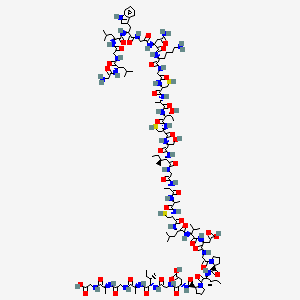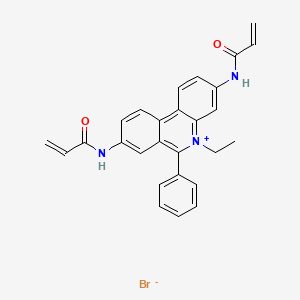
N,N-dimethylpyrrolidine-2-carboxamide
Descripción general
Descripción
N,N-dimethylpyrrolidine-2-carboxamide (DMPC) is a chemical compound with the molecular formula C7H14N2O. It is a white crystalline solid that is soluble in water and polar solvents. DMPC has a wide range of applications in scientific research, particularly in the field of pharmacology. In
Aplicaciones Científicas De Investigación
Antituberculosis Activity
N,N-dimethylpyrrolidine-2-carboxamide derivatives have been explored for their potential in treating tuberculosis. Research indicates that certain compounds in this class exhibit potent activity against multi-drug resistant and extensive drug resistant Mycobacterium tuberculosis strains (Moraski et al., 2011). Additionally, other related compounds, such as imidazo[1,2-a]pyridine carboxamides, have shown excellent in vitro activity against various tuberculosis strains (Wu et al., 2016).
Cancer Research
In the realm of cancer research, derivatives of this compound have been studied for their potential as cancer imaging agents. For instance, [18F]SU11248, a derivative, shows promise as a positron emission tomography tracer for imaging cancer tyrosine kinase (Wang et al., 2005).
DNA Interaction Studies
This compound derivatives also play a role in studies investigating DNA interactions. Compounds containing N-methyl pyrrole, related to this compound, have been shown to target specific DNA sequences in the minor groove, potentially impacting gene expression in diseases like cancer (Chavda et al., 2010).
Crystal Engineering and Pharmaceutical Cocrystals
In the field of crystal engineering and pharmaceutical cocrystals, this compound derivatives are explored for their potential in creating novel structures and cocrystals. These derivatives can interact with other molecules to form structures with unique properties, which could have implications in drug design and delivery (Babu et al., 2007).
Antimyotonic Agents
Research into skeletal muscle sodium channel blockers for the development of antimyotonic agents has also involved this compound derivatives. These compounds have shown potential as potent blockers, which could be beneficial in treating conditions like myotonia (Catalano et al., 2008).
Propiedades
IUPAC Name |
N,N-dimethylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-9(2)7(10)6-4-3-5-8-6/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLMAIJXIZOSFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558433 | |
| Record name | N,N-Dimethylprolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
433980-61-1 | |
| Record name | N,N-Dimethylprolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-((1H-Pyrrolo[2,3-B]pyridin-4-YL)oxy)-3-fluoroaniline](/img/structure/B1628029.png)






![N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid](/img/structure/B1628040.png)


